molecular formula C23H20BrN5OS B300157 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide

2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide

Cat. No. B300157
M. Wt: 494.4 g/mol
InChI Key: GHNFVHIZXFANGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide is a compound that has been synthesized and studied for its potential use in scientific research. This compound is a member of the triazole family of compounds, which have been found to have a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide is thought to involve the binding of the compound to the active site of the enzyme or protein it is targeting. This binding prevents the enzyme or protein from functioning properly, leading to a decrease in its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein it is targeting. Inhibition of carbonic anhydrase can lead to changes in acid-base balance in the body, while inhibition of CK2 can lead to changes in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using this compound in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of these targets. However, a limitation of using this compound is that it may not be effective against all targets, and may have off-target effects on other enzymes or proteins.

Future Directions

There are several future directions for research on 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide. One direction is to further explore its potential as an inhibitor of carbonic anhydrase and CK2, and to investigate its effects on other enzymes and proteins. Another direction is to explore its potential as a therapeutic agent for diseases such as cancer and metabolic disorders. Additionally, future research could focus on developing more potent and specific analogs of this compound.

Synthesis Methods

The synthesis of 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide involves the reaction of 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the final compound.

Scientific Research Applications

This compound has been studied for its potential use in scientific research due to its ability to inhibit certain enzymes and proteins. Specifically, it has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, it has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.

properties

Product Name

2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide

Molecular Formula

C23H20BrN5OS

Molecular Weight

494.4 g/mol

IUPAC Name

2-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide

InChI

InChI=1S/C23H20BrN5OS/c1-16-12-13-20(19(24)14-16)26-21(30)15-31-23-28-27-22(25-17-8-4-2-5-9-17)29(23)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,25,27)(H,26,30)

InChI Key

GHNFVHIZXFANGH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)NC4=CC=CC=C4)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)NC4=CC=CC=C4)Br

Origin of Product

United States

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